
Phenethyl methanesulfonate
Overview
Description
Phenethyl methanesulfonate is an organic compound with the molecular formula C9H12O3S. It is a derivative of methanesulfonic acid and phenethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl methanesulfonate can be synthesized through the esterification of phenethyl alcohol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form styrene derivatives.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Typically carried out using strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenethyl derivatives.
Elimination Reactions: Major products are styrene and its derivatives.
Oxidation: Products may include phenylacetic acid and related compounds.
Scientific Research Applications
Chemical Properties and Structure
Phenethyl methanesulfonate is an ester derived from phenethyl alcohol and methanesulfonic acid. Its general structure can be represented as follows:
- Molecular Formula : C₉H₁₂O₃S
- CAS Number : 20020-27-3
The compound features a phenethyl group attached to a methanesulfonate moiety, which contributes to its reactivity and utility in various chemical reactions.
Medicinal Chemistry Applications
PMS and its derivatives have been studied for their potential therapeutic effects. The following points highlight key findings in this area:
- Ligand Development : PMS derivatives have been explored as ligands for various receptors, including serotonin (5-HT) receptors, which are implicated in mood regulation and other neurological functions. Research has shown that modifications to the phenethylamine structure can enhance binding affinity and selectivity towards specific receptor subtypes .
- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of PMS derivatives against multidrug-resistant bacteria. For instance, derivatives synthesized from PMS have demonstrated efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents .
Mutagenesis Studies
PMS has been utilized in mutagenesis research, particularly in the context of DNA damage and repair mechanisms:
- Alkylating Agent : PMS acts as an alkylating agent, which can induce mutations by forming covalent bonds with DNA. This property has been exploited in studies aimed at understanding mutagenesis mechanisms and the effects of environmental toxins on genetic material .
- Model Organisms : Research involving model organisms, such as mice, has demonstrated that exposure to PMS can lead to significant genetic alterations. These studies often focus on the implications of such mutations for cancer research and genetic disorders .
Synthesis and Analytical Applications
PMS serves as a valuable reagent in synthetic organic chemistry:
- Chemical Synthesis : PMS is employed in various synthetic pathways to introduce the phenethyl group into target molecules. Its reactivity allows for the selective modification of substrates, making it a useful tool for chemists seeking to develop new compounds with desired properties .
- Analytical Chemistry : In analytical applications, PMS has been used to study the interactions between small molecules and biological macromolecules. For instance, it can serve as a probe to investigate binding interactions in receptor-ligand studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several PMS derivatives against clinically relevant bacterial strains. The results indicated that specific modifications to the PMS structure significantly enhanced antibacterial potency, particularly against Klebsiella pneumoniae and Enterococcus faecium. This highlights the potential for developing new antibiotics based on PMS scaffolds.
Case Study 2: Mutagenesis Mechanism Exploration
In a controlled experiment using murine models, researchers exposed subjects to varying concentrations of PMS to assess its mutagenic effects. The findings revealed that higher concentrations led to increased rates of DNA strand breaks and mutations, providing insights into how alkylating agents like PMS contribute to genetic instability.
Mechanism of Action
The mechanism of action of phenethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical studies and as a potential therapeutic agent.
Comparison with Similar Compounds
Ethyl Methanesulfonate: Similar in structure but with an ethyl group instead of a phenethyl group.
Methyl Methanesulfonate: Contains a methyl group and is commonly used as an alkylating agent in research.
Isopropyl Methanesulfonate: Features an isopropyl group and is used in various organic synthesis reactions.
Uniqueness: Phenethyl methanesulfonate is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to other methanesulfonate esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Biological Activity
Phenethyl methanesulfonate (PMS) is an organic compound with significant biological activity, particularly in the context of mutagenicity and its potential applications in medicinal chemistry. This article explores the biological properties of PMS, including its mechanisms of action, mutagenic effects, and potential therapeutic applications.
- Chemical Formula : C₈H₉O₃S
- Molecular Weight : 200.26 g/mol
- Structure : PMS consists of a phenethyl group attached to a methanesulfonate moiety, which influences its reactivity and biological interactions.
PMS exhibits biological activity primarily through its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations that can result in carcinogenic effects. The following mechanisms have been identified:
- Alkylation of DNA : PMS has been shown to cause O(6)-alkylation of guanine residues in DNA, leading to mispairing during replication and subsequent mutations .
- Mutagenicity : In studies using the Ames test and SOS-chromotest, PMS demonstrated significant mutagenic activity in bacterial strains, indicating its potential as a pro-carcinogen .
- Reactive Intermediates : The high S(N)1 reactivity of PMS contributes to its mutagenic properties, as it forms reactive intermediates that can readily alkylate nucleophilic sites on DNA .
Biological Activity Overview
The biological activities of PMS can be summarized as follows:
Case Studies and Research Findings
- Mutagenicity Studies :
- Therapeutic Potential :
-
Mechanistic Insights :
- A study highlighted the role of DNA repair mechanisms in modulating the mutagenic effects of PMS. It was found that strains deficient in certain DNA repair pathways exhibited increased sensitivity to PMS-induced mutations, suggesting that the compound's efficacy could be influenced by the cellular context .
Q & A
Q. What are the methodological best practices for synthesizing phenethyl methanesulfonate in laboratory settings?
Basic Research Question
Synthesis of this compound typically involves the reaction of phenethyl alcohol with methanesulfonyl chloride under controlled conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring purity >95% (verified via NMR or HPLC) .
Safety Note : Follow alkylating agent protocols (e.g., fume hood use, PPE) due to mutagenic risks .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
Basic Research Question
- Gas Chromatography (GC) with Flame Ionization Detection (FID) : Optimal for detecting residual methanesulfonate esters at ppm levels, with derivatization steps to enhance volatility .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for trace analysis in cellular or tissue samples, using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) for accuracy .
- Validation : Include recovery assays (70–120%) and limit of detection (LOD) assessments to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in mutagenesis studies?
Basic Research Question
- Containment : Use double-glove systems and negative-pressure fume hoods to prevent inhalation or dermal exposure .
- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal to reduce environmental toxicity .
- Emergency Procedures : Immediate decontamination with soap/water for skin contact and ethanol for equipment surfaces .
Q. How can researchers establish dose-response relationships for this compound’s genotoxic effects?
Advanced Research Question
- Experimental Design : Use in vitro models (e.g., human lymphoblastoid cells) with triplicate treatments across 6–8 dose levels, spanning 0.1–100 µM .
- Data Analysis : Apply benchmark dose (BMD) modeling to derive BMDL₁₀ (lower confidence limit of 10% response rate) as a point of departure .
- Validation : Compare with positive controls (e.g., ethyl methanesulfonate) to confirm assay sensitivity .
Q. How does this compound’s alkylation efficiency compare to EMS in plant mutagenesis?
Advanced Research Question
- Mechanistic Comparison : this compound preferentially alkylates guanine at N7 positions, whereas EMS targets adenine .
- Efficiency Metrics : Conduct side-by-side experiments in Arabidopsis thaliana, measuring mutation rates via whole-genome sequencing. Expect 2–3× higher transition mutations with EMS .
- Protocol Adjustments : Optimize treatment duration (e.g., 12–24 hours) and pH (7.0–7.5) to enhance this compound penetration in plant tissues .
Q. How should researchers address contradictions in genotoxicity data across different model organisms?
Advanced Research Question
- Source Analysis : Evaluate metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) that alter compound activation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to harmonize data from in vitro (micronucleus assays) and in vivo (rodent studies) systems .
- Follow-Up : Use omics approaches (transcriptomics/proteomics) to identify species-specific pathways affected .
Q. What experimental designs best assess the teratogenic potential of this compound?
Advanced Research Question
- Model Selection : Utilize zebrafish embryos or rodent whole-embryo cultures for high-throughput screening .
- Endpoint Metrics : Quantify malformations (e.g., neural tube defects) and apoptosis markers (e.g., caspase-3 activation) .
- Dose Optimization : Apply the Akaike Information Criterion (AIC) to select the best-fit dose-response model (e.g., log-logistic vs. probit) .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction completion and intermediate stability .
- Quality Control : Enforce strict specifications for starting materials (e.g., phenethyl alcohol purity ≥99%) and storage conditions (desiccated, −20°C) .
- Interlab Validation : Conduct round-robin testing with partner labs to standardize synthesis protocols .
Properties
IUPAC Name |
2-phenylethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
Record name | Methanesulfonic acid, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20020-27-3 | |
Record name | Methanesulfonic acid, 2-phenylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 2-phenylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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